Cas no 77635-72-4 (1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine)

1-1-(4-Nitrophenyl)ethylidene-2-phenylhydrazine is a specialized organic compound featuring a nitrophenyl and phenylhydrazine moiety, making it valuable in synthetic chemistry and material science applications. Its structural properties, including the electron-withdrawing nitro group and hydrazine linkage, contribute to its reactivity in forming heterocyclic compounds and serving as an intermediate in organic synthesis. The compound exhibits potential utility in the development of dyes, pharmaceuticals, and coordination chemistry due to its ability to act as a ligand or precursor. Its well-defined molecular structure allows for precise modifications, enhancing its suitability for research-focused applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine structure
77635-72-4 structure
Product Name:1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine
CAS No:77635-72-4
MF:C14H13N3O2
MW:255.271922826767
MDL:MFCD00436994
CID:535718
PubChem ID:5824477
Update Time:2025-10-28

1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-nitrophenyl)-, phenylhydrazone
    • 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine
    • 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
    • EN300-31729
    • (E)-1-[1-(4-NITROPHENYL)ETHYLIDENE]-2-PHENYLHYDRAZINE
    • 77635-72-4
    • Z49554053
    • SCHEMBL23928590
    • N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline
    • 1-(4-nitrophenyl)ethanone phenylhydrazone
    • SR-01000195178
    • AG-205/06511062
    • SR-01000195178-1
    • p-nitroaceto-phenone phenylhydrazone
    • AKOS003609703
    • MDL: MFCD00436994
    • Inchi: 1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+
    • InChI Key: VXRMHXXWRBMDFK-RVDMUPIBSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/C(/C)=N/NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 255.100776666g/mol
  • Monoisotopic Mass: 255.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 70.2Ų

1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-31729-0.1g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
0.1g
$42.0 2023-09-05
Enamine
EN300-31729-0.25g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
0.25g
$61.0 2023-09-05
Enamine
EN300-31729-0.5g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
0.5g
$108.0 2023-09-05
Enamine
EN300-31729-1.0g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
1.0g
$169.0 2023-02-14
Enamine
EN300-31729-2.5g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
2.5g
$332.0 2023-09-05
Enamine
EN300-31729-5.0g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
5.0g
$493.0 2023-02-14
Enamine
EN300-31729-10.0g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
10.0g
$733.0 2023-02-14
Enamine
EN300-31729-0.05g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
0.05g
$29.0 2023-09-05
Enamine
EN300-31729-1g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
1g
$169.0 2023-09-05
Enamine
EN300-31729-5g
1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine
77635-72-4 75%
5g
$493.0 2023-09-05

1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine Related Literature

Additional information on 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine

Recent Advances in the Study of 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine (CAS: 77635-72-4) in Chemical Biology and Pharmaceutical Research

The compound 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine (CAS: 77635-72-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This hydrazine derivative, characterized by its nitrophenyl and phenylhydrazine moieties, has shown promising biological activities in various preclinical studies. Recent literature highlights its role as a key intermediate in the synthesis of novel pharmacophores and its emerging applications in targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to form stable complexes with transition metals, suggesting potential applications in metallodrug development. The research team utilized X-ray crystallography to elucidate the three-dimensional structure of its copper(II) complex, revealing remarkable stability under physiological conditions. This finding opens new avenues for designing metal-based therapeutics with improved pharmacokinetic profiles.

In the field of antimicrobial research, a recent investigation published in Bioorganic Chemistry (2024) explored the compound's modified derivatives as potential inhibitors of bacterial efflux pumps. The study reported that specific structural analogs of 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Molecular docking studies suggested these compounds interact with key residues in the NorA efflux pump binding pocket.

Oncology research has also benefited from studies involving this compound. A 2024 paper in European Journal of Medicinal Chemistry described its role as a precursor in synthesizing novel indole-based hybrids that demonstrated selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values below 10 μM. The mechanism of action appears to involve dual inhibition of tubulin polymerization and topoisomerase II activity, as evidenced by biochemical assays and molecular modeling studies.

From a chemical biology perspective, recent work published in ACS Chemical Biology (2023) utilized 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine as a chemical probe to study protein-hydrazine interactions. The compound's distinctive UV-Vis absorption profile enabled real-time monitoring of its binding kinetics with various cellular targets, providing new insights into hydrazine-based drug-target interactions at the molecular level.

Current challenges in the field include optimizing the compound's solubility profile and reducing potential off-target effects. Several research groups are actively working on prodrug strategies and nanoparticle-based delivery systems to address these limitations. The compound's versatility as a building block for diverse bioactive molecules continues to make it a valuable subject of investigation in pharmaceutical sciences.

Future research directions may focus on expanding the compound's applications in photodynamic therapy, given its light-absorbing properties, and exploring its potential in neurodegenerative disease therapeutics. The growing body of literature suggests that 1-1-(4-nitrophenyl)ethylidene-2-phenylhydrazine and its derivatives will remain important tools in drug discovery and chemical biology research for years to come.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.